5-Methoxy-2-nitro-4-(2,2,2-trifluoroethoxy)benzoic acid
Overview
Description
5-Methoxy-2-nitro-4-(2,2,2-trifluoroethoxy)benzoic acid is an organic compound with the molecular formula C10H8F3NO6 and a molecular weight of 295.17 g/mol . This compound is characterized by the presence of a methoxy group, a nitro group, and a trifluoroethoxy group attached to a benzoic acid core. It is used primarily in scientific research and has various applications in chemistry, biology, medicine, and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Methoxy-2-nitro-4-(2,2,2-trifluoroethoxy)benzoic acid typically involves the nitration of 5-methoxy-4-(2,2,2-trifluoroethoxy)benzoic acid. The nitration reaction is carried out using a mixture of concentrated nitric acid and sulfuric acid under controlled temperature conditions to ensure the selective introduction of the nitro group at the desired position on the aromatic ring .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and optimized reaction conditions to maximize yield and purity. The reaction mixture is typically subjected to rigorous purification steps, including recrystallization and chromatography, to obtain the final product with high purity .
Chemical Reactions Analysis
Types of Reactions
5-Methoxy-2-nitro-4-(2,2,2-trifluoroethoxy)benzoic acid undergoes various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst (e.g., palladium on carbon) or chemical reductants like tin(II) chloride.
Substitution: The methoxy and trifluoroethoxy groups can participate in nucleophilic substitution reactions, where they can be replaced by other nucleophiles under appropriate conditions.
Esterification: The carboxylic acid group can react with alcohols in the presence of acid catalysts to form esters.
Common Reagents and Conditions
Reduction: Hydrogen gas, palladium on carbon, tin(II) chloride.
Substitution: Nucleophiles such as amines, thiols, or alkoxides.
Esterification: Alcohols, acid catalysts like sulfuric acid or p-toluenesulfonic acid.
Major Products Formed
Reduction: 5-Methoxy-2-amino-4-(2,2,2-trifluoroethoxy)benzoic acid.
Substitution: Various substituted derivatives depending on the nucleophile used.
Esterification: Esters of this compound.
Scientific Research Applications
5-Methoxy-2-nitro-4-(2,2,2-trifluoroethoxy)benzoic acid has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Industry: It is used in the development of specialty chemicals and materials, including polymers and coatings.
Mechanism of Action
The mechanism of action of 5-Methoxy-2-nitro-4-(2,2,2-trifluoroethoxy)benzoic acid involves its interaction with specific molecular targets, such as enzymes and receptors. The nitro group can participate in redox reactions, while the methoxy and trifluoroethoxy groups can modulate the compound’s binding affinity and specificity for its targets. These interactions can lead to the inhibition or activation of specific biochemical pathways, making the compound useful in various research applications .
Comparison with Similar Compounds
Similar Compounds
5-Methoxy-2-nitrobenzoic acid: Lacks the trifluoroethoxy group, making it less hydrophobic and potentially altering its biological activity.
2-Nitro-4-(2,2,2-trifluoroethoxy)benzoic acid: Lacks the methoxy group, which can affect its reactivity and interaction with biological targets.
Uniqueness
5-Methoxy-2-nitro-4-(2,2,2-trifluoroethoxy)benzoic acid is unique due to the presence of both the methoxy and trifluoroethoxy groups, which confer distinct chemical and biological properties. These functional groups enhance the compound’s versatility in synthetic chemistry and its potential as a research tool in various scientific disciplines .
Properties
IUPAC Name |
5-methoxy-2-nitro-4-(2,2,2-trifluoroethoxy)benzoic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8F3NO6/c1-19-7-2-5(9(15)16)6(14(17)18)3-8(7)20-4-10(11,12)13/h2-3H,4H2,1H3,(H,15,16) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PLSRDXYNRAFFIL-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C(=C1)C(=O)O)[N+](=O)[O-])OCC(F)(F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8F3NO6 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
295.17 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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